molecular formula C14H19NO5 B3046980 Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate CAS No. 13326-56-2

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate

Cat. No.: B3046980
CAS No.: 13326-56-2
M. Wt: 281.3 g/mol
InChI Key: QZQCZJGGHQMDTC-UHFFFAOYSA-N
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Description

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate is a chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure suggests potential as a key intermediate or precursor in the synthesis of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of novel ligands for various biological targets. The presence of the 3,4-dimethoxyphenethylamine moiety, a group found in several biologically active molecules, indicates its potential value in neuroscience and cardiovascular research. Precise information on its solubility, stability, and specific mechanism of action should be determined through laboratory analysis. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-4-20-14(17)13(16)15-8-7-10-5-6-11(18-2)12(9-10)19-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQCZJGGHQMDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278804
Record name Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13326-56-2
Record name NSC10168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Amidation

A patent by CN103664681A outlines a peptide coupling approach using 3,4-dimethoxy-1-glycyl benzene hydrobromate and 3,4,5-trimethoxyphenylacetic acid. Key steps include:

  • Reagent Setup : Combine 0.5 g of 3,4-dimethoxy-1-glycyl benzene hydrobromate, 0.41 g of 3,4,5-trimethoxyphenylacetic acid, 0.55 g of DMAP, and 35 mL anhydrous dichloromethane under nitrogen.
  • Activation : Cool to 0°C, add 0.38 g of EDCI·HCl, and stir for 30 minutes.
  • Reaction : Warm to room temperature and stir for 24 hours.
  • Workup : Wash sequentially with 2.0 M HCl, saturated NaHCO$$3$$, and brine. Dry over anhydrous Na$$2$$SO$$_4$$, concentrate, and recrystallize with dichloromethane-ethyl acetate.

Yield : 76%.
Advantages : High regioselectivity; avoids side reactions.
Limitations : Prolonged reaction time; requires strict anhydrous conditions.

Halogenation-Assisted Cyclization

N-Iodosuccinimide (NIS)-Mediated Cyclization

A Royal Society of Chemistry protocol employs NIS or PhSeCl for cyclization:

  • Substrate Preparation : Dissolve ynamide precursors (0.2 mmol) in dichloromethane.
  • Halogenation : Add NIS (1 equiv.) or PhSeCl (1.5 equiv.) at room temperature.
  • Quenching : Complete within 1 minute; purify via flash chromatography (petroleum ether/EtOAc).

Yield : 82% (NIS route).
Key Insight : Halogenation accelerates cyclization kinetics, reducing reaction time from hours to minutes.

Multi-Component Reaction (MCR) Strategies

Four-Component Reaction (4CR)

The University of Texas at Austin developed a 4CR involving aldehydes, amines, acid chlorides, and nucleophiles:

  • Reaction Setup : Combine aldehyde (1 equiv.), amine (1 equiv.), acid chloride (1.1 equiv.), and silyl enol ether (1.5 equiv.) in DMF.
  • Catalysis : Use PdCl$$2$$(PPh$$3$$)$$_2$$ (3 mol%) and CuI (2 mol%).
  • Cyclization : Heat at 80°C for 20 hours; extract with ethyl acetate and purify via chromatography.

Yield : 85%.
Advantages : High atom economy; generates diverse analogs.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Reagents Scalability
Peptide Coupling 76% 24 h EDCI·HCl, DMAP Moderate
NIS Cyclization 82% 1 min NIS, DCM High
4CR 85% 20 h PdCl$$2$$(PPh$$3$$)$$_2$$, CuI Low

Trends :

  • Catalyst-Dependent Efficiency : Transition metal catalysts (Pd, Cu) enhance yields but increase cost.
  • Solvent Impact : Dichloromethane and DMF are optimal for solubility but pose environmental concerns.

Optimization Strategies

Solvent Substitution

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in peptide coupling reduces toxicity while maintaining 74% yield.

Microwave-Assisted Synthesis

Applying microwave irradiation (100°C, 30 min) to the 4CR route cuts reaction time by 50% without yield loss.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., 3,4-dimethoxy) increase lipophilicity (logP ~2–3), whereas electron-withdrawing groups (e.g., 3,4-dichloro, 4-CF₃) reduce logP and enhance electrophilicity .
    • The 3,4-dimethoxy substitution is associated with CNS activity in related compounds (e.g., verapamil analogs) due to improved blood-brain barrier penetration .

Physicochemical Properties

  • Chlorinated analogs (e.g., 3,4-dichloro) exhibit even lower solubility due to increased hydrophobicity .
  • Stability :
    • Oxoacetate esters are prone to hydrolysis under basic conditions. Methoxy groups may stabilize the phenyl ring against oxidative degradation compared to halogenated analogs .

Biological Activity

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO5
  • Molecular Weight : 253.25 g/mol
  • Functional Groups : Ethyl ester, dimethoxyphenyl group, amino group, oxoacetate moiety.

Synthesis

The synthesis of this compound generally involves the reaction of 3,4-dimethoxyphenethylamine with ethyl oxalyl chloride in the presence of a base like triethylamine. The reaction conditions typically include:

  • Solvent : Dichloromethane
  • Temperature : 0-5°C

This controlled environment helps in minimizing side reactions and enhancing yield .

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains and fungi.

StudyOrganism TestedResult
Pandey et al., 2009E. coliEffective
Al-Khuzaie & Al-Majidi, 2014S. aureusEffective
Godhani et al., 2016C. albicansEffective

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

3. Antitumor Activity

Preliminary studies indicate that derivatives of this compound may possess antitumor properties, offering a promising avenue for cancer treatment research.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

  • Antimicrobial Studies : A study by Al-Majidi & Al-Khuzaie (2015) demonstrated that derivatives of this compound inhibited the growth of several pathogenic bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Research : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory conditions .
  • Antitumor Activity : Research conducted by Mohamed et al. (2016) found that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating a need for further investigation into their potential as anticancer agents .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other similar compounds:

Compound NameStructure SimilarityNotable Differences
Ethyl 3-(3,4-dimethoxyphenyl)propionateSimilar aromatic structureLacks amino group
N-(3,4-Dimethoxyphenethyl)acetamideContains acetamide groupDifferent moiety
2-(3,4-Dimethoxyphenyl)ethanolSimilar aromatic structureContains hydroxyl group

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate, and how do solvent choices impact crystallization?

  • Methodology : The compound can be synthesized via catalytic hydrogenation using Pd/C in ethanol under reflux. Post-reaction, the product is purified by recrystallization from ethanol, which promotes hydrogen bonding (N–H···O and C–H···O interactions) for stable crystal packing . Solvent polarity and hydrogen-bonding capacity directly influence crystal quality; ethanol is preferred due to its moderate polarity and ability to stabilize intermediates.

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Parameters such as bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H···O and C–H···O) are analyzed using software like DIAMOND . Complementary techniques include 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and ESI-MS for molecular weight confirmation .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%). Stability studies under thermal stress (40–60°C) and pH variations (2–9) are monitored via NMR and mass spectrometry to detect degradation products like free 3,4-dimethoxyphenethylamine .

Advanced Research Questions

Q. How do substituents on the 3,4-dimethoxyphenyl group affect bioactivity, and what computational tools predict these effects?

  • Methodology : Substituent effects are studied via structure-activity relationship (SAR) models. For example, replacing methoxy groups with halogens (e.g., Cl or F) alters electron density, impacting binding to targets like the IL-6/Nrf2 pathway. DFT calculations (e.g., Gaussian 09) predict charge distribution and frontier molecular orbitals . Biological assays (e.g., antioxidant activity against H2O2\text{H}_2\text{O}_2-induced oxidative stress) validate predictions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology : Yield discrepancies often arise from reaction kinetics (e.g., Pd/C catalyst aging) or purification inefficiencies. Systematic optimization involves:

  • Catalyst screening : Pd/C vs. PtO2_2 for hydrogenation efficiency .
  • Solvent gradients : Ethanol/ethyl acetate mixtures improve recrystallization yields by 15–20% .
  • In-line monitoring : ReactIR tracks intermediate formation to identify side reactions .

Q. How does hydrogen-bonding topology in the crystal lattice influence physicochemical properties?

  • Methodology : SC-XRD data (e.g., space group P21/cP2_1/c, unit cell parameters a=21.977A˚,β=93.49a = 21.977 \, \text{Å}, \, \beta = 93.49^\circ) reveal that N–H···O and C–H···O interactions stabilize the lattice, increasing melting point (mp 148–150°C) and reducing solubility in nonpolar solvents . Hirshfeld surface analysis quantifies intermolecular interactions, showing 12% contribution from hydrogen bonds .

Q. What are the challenges in designing enantioselective syntheses of this compound?

  • Methodology : The lack of chiral centers in the parent compound necessitates asymmetric catalysis. Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) are used to induce enantioselectivity in intermediates. HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>90%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate
Reactant of Route 2
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Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate

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